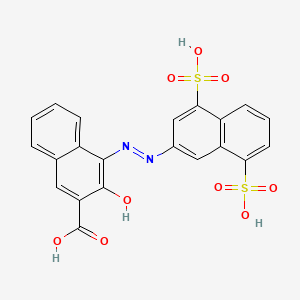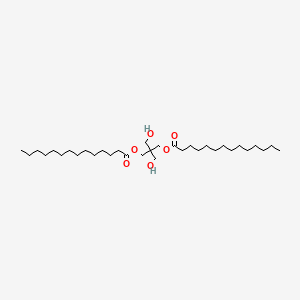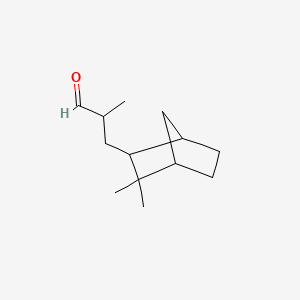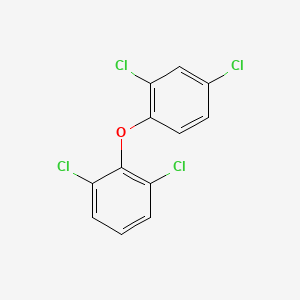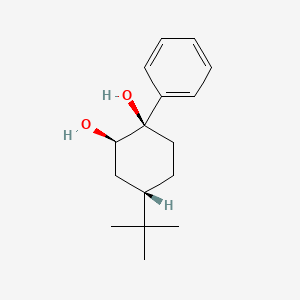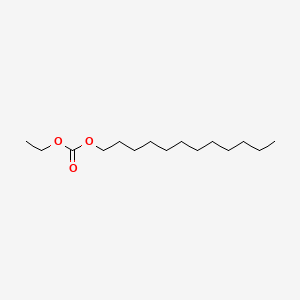![molecular formula C12H14Br4O6 B12678936 3,3'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol CAS No. 83929-75-3](/img/structure/B12678936.png)
3,3'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol is a brominated organic compound. It is characterized by the presence of multiple bromine atoms and hydroxyl groups, making it a compound of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol typically involves the bromination of precursor compounds. One common method involves the bromination of 1,4-dihydroxybenzene derivatives under controlled conditions to introduce bromine atoms at specific positions . The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like chloroform or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity 3,3’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol .
Análisis De Reacciones Químicas
Types of Reactions
3,3’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atoms can be reduced to form less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
3,3’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex brominated compounds and polymers.
Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and protein interactions.
Industry: The compound is used in the production of flame retardants and other brominated materials.
Mecanismo De Acción
The mechanism by which 3,3’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms can form halogen bonds with target molecules, influencing their activity and stability. Additionally, the hydroxyl groups can participate in hydrogen bonding, further modulating the compound’s interactions with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Tetrabromobisphenol A (TBBPA): A widely used flame retardant with a similar brominated structure.
2,3,5,6-Tetrabromo-1,4-benzoquinone: Another brominated compound with applications in organic synthesis.
3,3’,5,5’-Tetrabromo-1,1’-biphenyl: Used in the production of brominated polymers and materials.
Uniqueness
3,3’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol is unique due to its specific arrangement of bromine atoms and hydroxyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound .
Propiedades
Número CAS |
83929-75-3 |
|---|---|
Fórmula molecular |
C12H14Br4O6 |
Peso molecular |
573.85 g/mol |
Nombre IUPAC |
3-[2,3,5,6-tetrabromo-4-(2,3-dihydroxypropoxy)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C12H14Br4O6/c13-7-9(15)12(22-4-6(20)2-18)10(16)8(14)11(7)21-3-5(19)1-17/h5-6,17-20H,1-4H2 |
Clave InChI |
ROSDSUUTOMDJRI-UHFFFAOYSA-N |
SMILES canónico |
C(C(COC1=C(C(=C(C(=C1Br)Br)OCC(CO)O)Br)Br)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



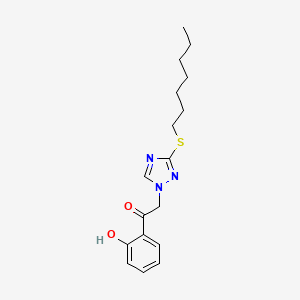
![(Z)-4-oxo-4-[(2Z)-2-(1-phenylethylidene)hydrazinyl]but-2-enoic acid](/img/structure/B12678868.png)

